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Compound of Interest

Compound Name: 2-Methylphenethylamine HCl

CAS No.: 55755-18-5

Cat. No.: B1429654 Get Quote

Executive Summary & Chemical Profile
2-Methylphenethylamine Hydrochloride (also known as o-methylphenethylamine HCl) is a

positional isomer of amphetamine. In drug development and forensic analysis, distinguishing

this compound from its controlled isomers (alpha-methylphenethylamine) is critical. This guide

provides the definitive spectral fingerprints (NMR, IR, MS) required to validate the structural

integrity of the ortho-substituted phenethylamine scaffold.

Chemical Identity Table
Parameter Detail

IUPAC Name 2-(2-Methylphenyl)ethan-1-amine hydrochloride

Common Name o-Methylphenethylamine HCl

CAS Registry 1903-98-6 (HCl salt); 5471-28-3 (Free base)

Molecular Formula

Molecular Weight 171.67 g/mol (Salt); 135.21 g/mol (Base)

Key Structural Feature
Primary amine ethyl chain; Methyl group at

ortho position on phenyl ring.[2]
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Sample Preparation Protocols
Expertise & Experience Note: The choice of solvent and preparation method drastically alters

the spectral resolution of hydrochloride salts.

A. NMR Sample Preparation[2]
Solvent Selection: Use DMSO-

(Dimethyl sulfoxide-d6) rather than

or

.

Reasoning:

often results in poor solubility for HCl salts and broad line shapes.

causes rapid deuterium exchange with the ammonium protons (

), causing the amine signal to disappear. DMSO-

preserves the

signal (appearing as a broad triplet/singlet at ~8.0 ppm), which is crucial for confirming salt
formation.

Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent. Filter through a glass wool

plug if any turbidity remains.

B. IR Sample Preparation[3]
Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid

hygroscopic water absorption which masks the N-H region.

Pre-treatment: Ensure the crystal (Diamond/ZnSe) is cleaned with isopropanol to remove

lipophilic residues from previous runs.

C. Mass Spectrometry (GC-MS)
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Derivatization (Optional but Recommended): While 2-Me-PEA can be analyzed directly,

derivatization with PFPA (Pentafluoropropionic anhydride) improves peak shape and

prevents thermal degradation of the amine in the injector port.

Direct Injection: Dissolve in Methanol (1 mg/mL). Split ratio 20:1.

Nuclear Magnetic Resonance (NMR) Analysis
The

H NMR spectrum of 2-Me-PEA HCl is characterized by the loss of symmetry in the aromatic
region due to the ortho-substituent and the distinct triplet pattern of the ethyl chain.

Structural Visualization (Numbering Scheme)

C1
(Quat)

C2
(Ortho)

CH2
(C8-Benzylic)

C3
(Meta)

CH3
(C7)

Ortho-Me

C4
(Para)

C5
(Meta)

C6
(Ortho)

CH2
(C9-Amino) NH3+

Click to download full resolution via product page

Caption: Carbon numbering scheme for 2-Methylphenethylamine HCl. Note the ortho-methyl

(C7) breaking ring symmetry.

H NMR Data (400 MHz, DMSO- )
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Position
Shift (

ppm)
Multiplicity Integration Assignment

Amine 8.15 Broad Singlet 3H (Exchangeable)

Aromatic 7.10 – 7.25 Multiplet 4H
Ar-H (C3, C4,

C5, C6)

Amino-CH2 3.05
Triplet (

Hz)
2H (C9)

Benzylic-CH2 2.90
Triplet (

Hz)
2H (C8)

Methyl 2.32 Singlet 3H (C7)

Diagnostic Interpretation:

The "Ortho" Shift: The methyl singlet at 2.32 ppm is the primary indicator of the methyl

substitution.

Triplet vs. Multiplet: The presence of two distinct triplets (2.90 and 3.05 ppm) definitively

proves the existence of a

chain.

Differentiation: In Amphetamine (Alpha-methylphenethylamine), the benzylic proton is a

multiplet (CH), and the methyl is a doublet ~1.2 ppm. If you see a doublet at 1.2 ppm, you

have Amphetamine, not 2-Me-PEA.

Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the ammonium salt characteristics, which often obscure the

C-H stretching region.
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Frequency (

)
Assignment Functional Group Notes

2800 – 3200 Broad, Strong Stretch

Characteristic of

primary amine salts (

). Overlaps C-H

stretches.

1600, 1500 Medium Aromatic
Ring breathing

modes.

1480 Medium Bend

Scissoring

deformation of the

ethyl chain.

745 Strong Out-of-plane

Ortho-substitution

pattern. (Mono-sub is

~700 & 750; Ortho is

typically a single

strong band ~735-

770).

Mass Spectrometry (EI-MS)
Mass Spectrometry provides the most robust differentiation between 2-Me-PEA and its isomers

via fragmentation pathways.

Fragmentation Pathway Diagram
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Caption: Electron Impact (EI) fragmentation pathway. The alpha-cleavage yielding m/z 30 is the

dominant mechanism.

Key Fragments (EI, 70 eV)
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m/z Intensity Fragment Structure Mechanism

30 100% (Base)

Alpha-Cleavage.

Characteristic of

primary amines with

unsubstituted alpha-

carbons.

105 20-40%

Methylbenzyl Cation.

Formation of

tropylium-like ion after

loss of amine chain.

135 <5%

Molecular ion (often

weak or absent in

amine salts).

77/91 <10% Phenyl/Benzyl
Aromatic degradation

products.

Comparative Analysis: 2-Me-PEA vs. Amphetamine
This section is the Self-Validating component for researchers needing to prove they have not

synthesized or isolated a controlled substance.

Feature
2-Methylphenethylamine
(Ortho)

Amphetamine (Alpha-
Methyl)

MS Base Peak
m/z 30 (

)

m/z 44 (

)

Major MS Fragment m/z 105 (Methylbenzyl) m/z 91 (Benzyl)

H NMR Methyl Singlet (~2.3 ppm) Doublet (~1.2 ppm)

H NMR Methine

Absent (Only

triplets)
Multiplet (~3.4 ppm)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1429654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion: The presence of the m/z 30 base peak in MS and the methyl singlet in NMR

definitively identifies the compound as a ring-substituted phenethylamine (2-Me-PEA),

distinguishing it from the side-chain substituted isomer (Amphetamine).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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